1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. N-methylphenobarbital is a substituted pyrimidine-2,4,6-trione, a class of compounds that have been reported to exhibit various biological activities, including antimycobacterial, antitumor, antiviral, anticancer, anti-inflammatory, analgesic, antifolate, antimicrobial, antifungal, antiproliferative, and antihistaminic properties [].
The synthesis of 1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione can be achieved through several methods. One prominent approach involves the cyclization of appropriate precursors such as urea and methylamine under controlled conditions.
The molecular structure of 1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione features a six-membered ring containing two nitrogen atoms positioned at the 1 and 3 positions. This arrangement contributes to the compound's unique chemical properties.
1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions that are crucial for its application in synthetic chemistry.
The specific reagents and conditions used can significantly affect the reaction outcomes and yields.
The mechanism of action for 1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione is primarily explored in the context of its biological activities.
Research indicates that this compound exhibits various biological properties including anticancer effects. For instance, studies have shown that derivatives containing this structure can interact with cellular targets leading to apoptosis in cancer cells .
The proposed pharmacophore involves interactions with biomolecules that may disrupt cellular processes or enhance therapeutic efficacy against specific diseases.
Understanding the physical and chemical properties of 1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione is essential for its application in research and industry.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its handling and application in various synthetic processes.
The applications of 1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione span several fields:
Barbituric acid derivatives represent a seminal class of heterocyclic compounds that have profoundly influenced medicinal chemistry since the early 20th century. These 1,3-diazinane-2,4,6-triones serve as molecular scaffolds for neuroactive agents, where strategic substitutions at the N-1, C-2, and C-5 positions dictate pharmacological profiles. The compound 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione (commonly known as mephobarbital or methylphenobarbital) exemplifies this principle, featuring a phenyl group at C-5 and a methyl group at N-1. This structure balances lipophilicity and hydrogen-bonding capacity, enabling blood-brain barrier penetration and anticonvulsant activity [1]. Unlike unsubstituted barbituric acid—which lacks CNS activity—the C-5 phenyl and N-1 methyl modifications confer unique target specificity toward GABAA receptors and cytochrome P450 metabolism [1] [6].
The therapeutic application of diazinane triones began with the 1903 synthesis of barbital (5,5-diethylbarbituric acid). The discovery of phenobarbital in 1912 marked a breakthrough in epilepsy treatment, but its sedation side effects drove structural refinements. In 1935, 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione (mephobarbital) emerged as the first N-1 alkylated barbiturate designed to enhance metabolic stability. Its N-methyl group reduced first-pass metabolism compared to phenobarbital, allowing slower hepatic conversion to the active metabolite phenobarbital via N-demethylation [1]. By the 1960s, benzodiazepines displaced barbiturates as sedatives due to superior safety, but N-1 alkylated derivatives like mephobarbital retained niche use in refractory epilepsy owing to their prodrug mechanism [1] [8]. Modern research focuses on chiral resolution (R vs. S enantiomers) and N-1/C-5 hybrid modifications to mitigate tolerance issues [6] .
The bioactivity of 1,3-diazinane-2,4,6-triones hinges critically on substitutions:
Table 1: Key Barbituric Acid Derivatives and Structural Attributes
Compound Name | IUPAC Name | Molecular Formula | Substitutions | Molecular Weight (g/mol) |
---|---|---|---|---|
Mephobarbital | 5-Ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | C₁₃H₁₄N₂O₃ | N-1 methyl, C-5 phenyl/ethyl | 246.26 |
Dimethylphenobarbital | 5-Ethyl-1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione | C₁₄H₁₆N₂O₃ | N-1/N-3 dimethyl, C-5 phenyl | 260.29 |
(5R)-Mephobarbital* | (5R)-5-Ethyl-1-methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | C₁₃H₁₄N₂O₃ | Chiral C-5 (R)-configuration | 246.26 |
1,3-Bis(piperidinomethyl)-5-ethyl-5-phenyl | 5-Ethyl-5-phenyl-1,3-bis(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione | C₂₄H₃₄N₄O₃ | N-1/N-3 piperidinyl extensions | 426.55 |
*Chiral variant with distinct metabolic profile [6]
Table 2: Impact of N-1 Alkylation on Molecular Properties
Property | Phenobarbital (unmethylated) | Mephobarbital (N-1 methylated) | Dimethylphenobarbital (N-1/N-3 dimethylated) |
---|---|---|---|
logP | 0.8 | 1.8 | 2.5 |
H-Bond Donors | 2 | 1 | 0 |
H-Bond Acceptors | 3 | 3 | 3 |
Topological Polar Surface Area (Ų) | 86.7 | 66.5 | 57.7 |
Metabolic Pathway | Direct glucuronidation | N-demethylation to phenobarbital | N-demethylation + hydroxylation |
Data derived from computed physicochemical descriptors [1]
Modern derivatives are classified by structural motifs:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2